1-(3-Methoxybenzyl)cyclobutanamine hydrochloride

Hazard Classification Occupational Safety Procurement Compliance

For medicinal chemists seeking a rigid, GPCR/kinase-focused scaffold: this 3-methoxybenzyl cyclobutanamine offers conformational restriction for target selectivity. Its moderate clogP (~2-3) and halogen-free structure balance potency with favorable physicochemical properties. As a primary amine, it enables rapid library diversification via amide coupling or sulfonamide formation. Complete GHS documentation (H302/H315/H319/H335) accelerates EH&S approval. Economical and synthetically accessible alternative to trifluoromethyl-substituted analogs for early-stage screening.

Molecular Formula C12H18ClNO
Molecular Weight 227.73
CAS No. 1439900-14-7
Cat. No. B1652438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)cyclobutanamine hydrochloride
CAS1439900-14-7
Molecular FormulaC12H18ClNO
Molecular Weight227.73
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2(CCC2)N.Cl
InChIInChI=1S/C12H17NO.ClH/c1-14-11-5-2-4-10(8-11)9-12(13)6-3-7-12;/h2,4-5,8H,3,6-7,9,13H2,1H3;1H
InChIKeyNOFHIIYZFNJBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzyl)cyclobutanamine hydrochloride: CAS 1439900-14-7 Chemical Identity and Structural Context


1-(3-Methoxybenzyl)cyclobutanamine hydrochloride (CAS: 1439900-14-7) is a synthetic organic compound belonging to the benzyl-substituted cyclobutanamine class, featuring a cyclobutylamine core substituted with a 3-methoxybenzyl moiety at the 1-position . With the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol, the compound exists as the hydrochloride salt to enhance aqueous solubility and handling stability . This compound is primarily offered as a research chemical and pharmaceutical intermediate, with commercial availability confirmed from multiple reputable chemical suppliers including Fluorochem (purity specifications available) and AKSci (minimum purity 95%) . The cyclobutane scaffold is of particular interest in medicinal chemistry, as cyclobutane-containing structural motifs are found in nine FDA-approved drugs distributed across oncology, neurology, infectious disease, and metabolic disorder therapeutic areas .

Why 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride Cannot Be Interchanged with Other Benzylcyclobutanamine Analogs


Within the benzylcyclobutanamine chemical space, subtle structural modifications produce compounds with fundamentally distinct physicochemical profiles, biological target engagement potential, and synthetic accessibility. The position of the methoxy substituent on the benzyl ring (3-position vs. 4-position) alters electronic distribution, hydrogen bonding capacity, and steric presentation to biological targets—factors that can critically determine ligand-receptor binding kinetics and metabolic stability . Furthermore, substitution of the methoxy group with halogens (e.g., chloro) or trifluoromethyl groups introduces additional variables in lipophilicity, metabolic vulnerability, and synthetic route complexity . As elaborated in the quantitative evidence below, these structural differences translate into measurable variations across multiple procurement-relevant dimensions including safety classification, synthetic accessibility, and predicted drug-likeness parameters. Procurement decisions based solely on scaffold similarity without accounting for these specific differentiating features may result in suboptimal experimental outcomes or unforeseen regulatory handling requirements.

Quantitative Differentiation Evidence: 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride vs. Closest Analogs


3-Methoxy vs. 4-Methoxy Substitution: Comparative Safety Profile Assessment for Procurement Risk Management

The safety classification of 1-(3-methoxybenzyl)cyclobutanamine hydrochloride presents a materially different handling and compliance profile compared to its 4-methoxy positional isomer. The target compound carries a comprehensive GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . This established classification enables straightforward integration into laboratory safety protocols and regulatory documentation. In contrast, the 4-methoxy analog (CAS 1439898-18-6) lacks published GHS hazard statements in available supplier documentation, creating ambiguity in risk assessment and potential delays in institutional safety approval workflows . For procurement teams managing controlled substance inventories or operating under strict EH&S compliance requirements, the availability of complete GHS classification data represents a quantifiable operational advantage.

Hazard Classification Occupational Safety Procurement Compliance GHS

Methoxybenzyl vs. Trifluoromethylbenzyl Analogs: Synthetic Accessibility and Route Complexity

The synthetic route to 1-(3-methoxybenzyl)cyclobutanamine hydrochloride involves a straightforward condensation between 3-methoxybenzylamine and cyclobutanone, followed by hydrochloride salt formation . This two-step sequence relies on commercially available, cost-effective starting materials and standard laboratory reagents, making the compound accessible as a building block for further derivatization without specialized fluorination equipment. In contrast, the 3-trifluoromethylbenzyl analog (CAS 1439897-56-9) introduces a trifluoromethyl group that, while valuable for modulating metabolic stability and lipophilicity, substantially increases synthetic complexity and procurement cost due to the requirement for fluorinated precursors . The methoxybenzyl variant thus offers a more accessible entry point for exploratory medicinal chemistry campaigns where the enhanced metabolic stability conferred by -CF3 substitution is not yet required.

Synthetic Chemistry Building Block Reaction Feasibility Medicinal Chemistry

Comparative Drug-Likeness Assessment: Lipophilicity and Physicochemical Parameters vs. Halogenated Analogs

Lipophilicity, as reflected by calculated logP, is a critical determinant of a compound's absorption, distribution, metabolic stability, and off-target toxicity risk. While experimentally determined logP/logD values for this specific compound are not publicly available, class-level inference from structurally related cyclobutanamine derivatives indicates that the methoxybenzyl substitution yields a moderate lipophilicity profile, likely falling within the optimal drug-like range (clogP ~2-3) as estimated for the free base. This contrasts with chlorinated analogs such as N-(3-chloro-5-methoxybenzyl)cyclobutanamine hydrochloride (molecular weight 262.17 g/mol vs. 227.73 g/mol for the target compound), where the additional chlorine substituent increases molecular weight and lipophilicity, potentially elevating the risk of hERG channel blockade, phospholipidosis, and metabolic clearance via CYP450 oxidation . The absence of halogen atoms in the target compound may confer a more favorable early-stage developability profile for lead optimization programs prioritizing metabolic stability over target potency enhancement.

Drug Discovery Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Cyclobutane Scaffold Advantage: Conformational Restriction vs. Flexible Alkylamine Analogs

The cyclobutane ring in 1-(3-methoxybenzyl)cyclobutanamine hydrochloride imposes conformational restriction that differentiates it from flexible alkylamine analogs lacking the cyclic constraint. The constrained cyclobutylamine geometry reduces the entropic penalty upon target binding and can enhance selectivity by limiting the conformational space accessible to the ligand. This principle is well-established in medicinal chemistry: cyclobutane-containing drugs represent nine FDA-approved therapeutics across oncology, neurology, and infectious disease indications . In contrast, a hypothetical N-(3-methoxybenzyl)butan-1-amine analog (a linear butylamine chain) would exhibit greater conformational flexibility, potentially reducing binding site discrimination and increasing off-target engagement. While direct comparative binding data for this specific compound pair are not available, the class-level evidence for conformational restriction as a selectivity-enhancing strategy provides a rationale for prioritizing the cyclobutane scaffold over flexible alkylamine alternatives in target-focused screening campaigns .

Medicinal Chemistry Conformational Restriction Scaffold Design Target Engagement

Commercial Availability and Supply Chain Transparency: Comparative Procurement Metrics

1-(3-Methoxybenzyl)cyclobutanamine hydrochloride demonstrates verifiable commercial availability with transparent pricing and purity specifications from multiple established chemical suppliers. Fluorochem offers the compound at £1100.00 per 1 g with specified purity, while AKSci lists a minimum purity specification of 95% . This level of supply chain transparency enables accurate budgeting and procurement planning. In contrast, the 4-methoxy positional isomer (CAS 1439898-18-6) and the 3-trifluoromethyl analog (CAS 1439897-56-9) are listed by suppliers but often require custom inquiry for pricing and availability, introducing procurement uncertainty and potential lead time delays . For time-sensitive research programs, the availability of immediate, transparent pricing for the target compound reduces procurement friction and enables faster experimental initiation compared to analogs requiring custom quotation workflows.

Procurement Supply Chain Pricing Vendor Comparison Research Chemical

Validated Application Scenarios for 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride Based on Quantified Evidence


Medicinal Chemistry Lead Generation: Conformationally Restricted Scaffold for GPCR or Kinase Targeting

The cyclobutane scaffold of 1-(3-methoxybenzyl)cyclobutanamine hydrochloride provides conformational restriction that reduces the entropic penalty upon target binding, a validated strategy for improving ligand selectivity and binding affinity . This compound is suitable for incorporation into lead generation libraries targeting GPCRs or kinases where rigid amine pharmacophores are valued. The moderate predicted lipophilicity (clogP ~2-3) and absence of halogen atoms make it an attractive starting point for lead optimization programs seeking to balance potency with favorable physicochemical properties .

Organic Synthesis: Building Block for Amide, Sulfonamide, or Reductive Amination Derivatization

As a primary amine, 1-(3-methoxybenzyl)cyclobutanamine hydrochloride serves as a versatile building block for constructing diverse compound libraries through amide coupling, sulfonamide formation, or reductive amination . The commercially accessible synthetic route—condensation of 3-methoxybenzylamine with cyclobutanone followed by reduction—enables in-house preparation or cost-effective custom synthesis, providing researchers with a tractable entry point for exploring structure-activity relationships .

Academic Laboratory Research: Procurement with Established Safety and Compliance Documentation

The complete GHS hazard classification available for 1-(3-methoxybenzyl)cyclobutanamine hydrochloride—including H302, H315, H319, H335 statements and 16 precautionary measures—streamlines institutional safety review and approval processes . This documentation advantage is particularly relevant for academic laboratories operating under strict Environmental Health & Safety (EH&S) oversight, where incomplete hazard data for analog compounds (e.g., 4-methoxy isomer) can delay experimental initiation by days to weeks pending internal hazard assessment .

Early-Stage Drug Discovery: Cost-Effective Alternative to Fluorinated Analogs

For exploratory medicinal chemistry campaigns where the enhanced metabolic stability conferred by trifluoromethyl substitution is not yet required, 1-(3-methoxybenzyl)cyclobutanamine hydrochloride offers a more economical and synthetically accessible alternative to -CF3-containing analogs . The lower cost and simpler synthesis facilitate the production of larger compound quantities for preliminary screening without the supply chain constraints associated with specialized fluorochemical precursors .

Quote Request

Request a Quote for 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.